(5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The formation of the thiazolidinone ring often involves the condensation of a thiourea derivative with a carbonyl compound.
Cyclization Reactions: The cyclization of intermediate compounds to form the thiazolidinone core.
Substitution Reactions: Introduction of the acetylphenyl and quinoxalinylmethylidene groups through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Antimicrobial Activity: Evaluation of its effectiveness against various bacterial and fungal strains.
Enzyme Inhibition: Potential as an inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: Exploration of its potential as a lead compound for developing new pharmaceuticals.
Cancer Research: Investigation of its cytotoxic effects on cancer cell lines.
Industry
Agriculture: Use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one depends on its specific application. For example:
Antimicrobial Activity: Disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Enzyme Inhibition: Binding to the active site of the enzyme, preventing substrate access.
Cytotoxic Effects: Induction of apoptosis or inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Quinoxaline Derivatives: Studied for their antimicrobial and anticancer activities.
Thioxo Compounds: Investigated for their diverse biological activities.
Uniqueness
(5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H13N3O2S2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13N3O2S2/c1-12(24)13-4-2-6-15(10-13)23-19(25)17(27-20(23)26)11-14-5-3-7-16-18(14)22-9-8-21-16/h2-11H,1H3/b17-11- |
InChI Key |
HQZUZIFYKRTHIY-BOPFTXTBSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S |
Origin of Product |
United States |
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